SPR719

NTM MAC M. abscessus

SPR719 (VXc-486) is a first-in-class aminobenzimidazole gyrase B ATPase inhibitor—the active moiety of the oral prodrug SPR720 (fobrepodacin). It is specifically indicated for non-tuberculous mycobacterial (NTM) research where standard-of-care (SOC) agents fail: SPR719 retains full MIC activity (2 μg/mL against MAC, 4 μg/mL against M. abscessus) in clarithromycin- and amikacin-resistant isolates. Its novel mechanism targeting the ATPase subunit of DNA gyrase B, a target with no human homolog, eliminates pre-existing cross-resistance with macrolides, rifamycins, and fluoroquinolones. This compound is the optimal tool for treatment-refractory NTM-PD combination regimen studies and intracellular macrophage infection models requiring demonstrated high alveolar macrophage penetration (52.5× unbound plasma).

Molecular Formula C21H25FN6O3
Molecular Weight 428.5 g/mol
CAS No. 1384984-18-2
Cat. No. B3027779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPR719
CAS1384984-18-2
SynonymsVXc-486
Molecular FormulaC21H25FN6O3
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCCNC(=O)NC1=NC2=C(N1)C=C(C(=C2C3CCCO3)F)C4=CN=C(N=C4)C(C)(C)O
InChIInChI=1S/C21H25FN6O3/c1-4-23-20(29)28-19-26-13-8-12(11-9-24-18(25-10-11)21(2,3)30)16(22)15(17(13)27-19)14-6-5-7-31-14/h8-10,14,30H,4-7H2,1-3H3,(H3,23,26,27,28,29)/t14-/m1/s1
InChIKeyBKUISYCLLXCBJV-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SPR719 (CAS 1384984-18-2): Active Moiety of the Oral Prodrug SPR720 in Clinical Development for NTM-PD


SPR719 (VXc-486) is a novel aminobenzimidazole antibacterial compound that functions as a dual inhibitor of bacterial DNA gyrase (GyrB ATPase) and DNA topoisomerase IV [1]. It is the active moiety of the orally administered phosphate prodrug SPR720 (fobrepodacin), which is converted rapidly in vivo to SPR719 [2]. SPR719 demonstrates potent in vitro activity against clinically relevant nontuberculous mycobacterial (NTM) species, including Mycobacterium avium complex (MAC), M. kansasii, and M. abscessus, including isolates resistant to current standard-of-care agents [3]. Its mechanism targets the ATPase subunits of DNA gyrase B, a target with no human homolog and not exploited by currently approved antimycobacterial antibiotics, suggesting no pre-existing cross-resistance [4].

Why SPR719 Cannot Be Substituted with Generic Gyrase Inhibitors or Standard-of-Care NTM Agents


SPR719 represents a first-in-class aminobenzimidazole gyrase B ATPase inhibitor for NTM infections with a mechanism distinct from all current standard-of-care (SOC) agents, including macrolides (clarithromycin), rifamycins (rifampicin), and fluoroquinolones [1]. Generic substitution fails for three critical reasons: (1) SPR719 retains full in vitro activity against clinical NTM isolates that are phenotypically resistant to clarithromycin, amikacin, and other SOC agents, demonstrating MIC values identical to those against susceptible strains [2]; (2) its prodrug SPR720 achieves uniquely high intrapulmonary penetration with alveolar macrophage-to-unbound plasma AUC ratios exceeding 42.5, a pharmacokinetic profile unmatched by generic oral antimycobacterials [3]; and (3) the spontaneous resistance frequency to SPR719 differs markedly across NTM species (from 10⁻⁶ in M. avium to <10⁻⁹ in M. abscessus), a species-dependent susceptibility profile that cannot be extrapolated from other gyrase inhibitors [4].

SPR719 Quantitative Differentiation Evidence: MIC, Resistance Frequency, Intrapulmonary PK, and Clinical Safety vs. Comparators


SPR719 Retains Full MIC Activity Against Clarithromycin- and Amikacin-Resistant NTM Clinical Isolates

SPR719 demonstrates equivalent MIC90 values against both standard-of-care (SOC)-susceptible and SOC-resistant clinical isolates of MAC and M. abscessus [1]. For MAC, SPR719 MIC90 was 2 μg/mL against both SOC-susceptible and SOC-resistant isolates [1]. For M. abscessus, SPR719 MIC90 was 4 μg/mL regardless of isolate resistance status to clarithromycin or amikacin [1]. In contrast, SOC agents show marked MIC elevation against resistant isolates: clarithromycin MIC increases from ≤4 μg/mL (susceptible) to ≥16 μg/mL (resistant); amikacin MIC increases from ≤16 μg/mL to >64 μg/mL .

NTM MAC M. abscessus antimicrobial resistance MIC

Species-Specific Spontaneous Resistance Frequency: SPR719 Exhibits 1000-Fold Lower Resistance Emergence in M. abscessus vs. M. avium

The spontaneous resistance frequency to SPR719 at 4× MIC differs dramatically between NTM species, a property that distinguishes SPR719 from other gyrase inhibitors where cross-species resistance frequency is more uniform [1]. For M. avium ATCC 700898, the resistance frequency at 4× MIC was 1.2 × 10⁻⁶ [1]. For M. abscessus ATCC 19977, the resistance frequency at 4× MIC was <5 × 10⁻⁹ (undetectable above the limit of detection) [1]. This represents a >1000-fold difference between the two species. For comparator gyrase inhibitor novobiocin, resistance frequency in M. avium was 2.4 × 10⁻⁷, approximately 5-fold lower than SPR719 in the same species [1].

resistance frequency mutant selection gyrase inhibitor M. avium M. abscessus

SPR720 Achieves 52.5× Higher Alveolar Macrophage Penetration than Unbound Plasma, Exceeding SOC Drug Lung Distribution

Following oral administration of prodrug SPR720 (1000 mg once daily for 7 days), the active moiety SPR719 achieves substantially higher concentrations in pulmonary compartments than in plasma [1]. The alveolar macrophage (AM) to unbound plasma AUC₀₋₂₄ ratio was 42.50 (range: 42.5-fold higher in AM), and the epithelial lining fluid (ELF) to unbound plasma AUC₀₋₂₄ ratio was 19.87 [1]. AM Cmax reached 13,033 ng/mL, compared with unbound plasma Cmax of 248 ng/mL (assuming 5.75% unbound fraction) [1]. In contrast, clarithromycin achieves ELF-to-plasma ratios of approximately 2-5 in healthy volunteers, and azithromycin achieves AM-to-plasma ratios of approximately 10-30 [2].

intrapulmonary pharmacokinetics alveolar macrophages ELF NTM-PD

Hollow-Fiber Model Predicts SPR720 1000 mg QD Achieves Bactericidal Kill (1.0 log₁₀ CFU/mL) in 95% of Simulated MAC Patients

In a hollow-fiber system model of pulmonary intracellular MAC (HFS-MAC), SPR719 exposure-response was quantified using a simulated human half-life of 3.3 hours over 28 days [1]. The median intracellular-to-extracellular SPR719 AUC₀₋₂₄ ratio was 2300:1 [1]. The PK/PD index best linked to microbial kill was AUC₀₋₂₄/MIC [1]. An AUC₀₋₂₄/MIC of 2.0 achieved 1.0 log₁₀ CFU/mL reduction from baseline, while an AUC₀₋₂₄/MIC of 11 was required for acquired-resistance suppression [1]. Monte Carlo simulations predicted that SPR720 1000 mg once daily would achieve ≥1.0 log₁₀ CFU/mL kill in 95% of 10,000 simulated subjects, and resistance suppression in 43% of subjects [1]. Comparator data: standard MAC regimens (clarithromycin + ethambutol ± rifampicin) achieve sputum culture conversion in 50-60% of patients at 6 months, with relapse rates of 10-20% [2].

hollow-fiber infection model PK/PD MAC dose selection resistance suppression

SPR719 Shows Species-Selective MIC Differentiation: M. kansasii (MIC90 0.125 mg/L) vs. M. abscessus (MIC90 8 mg/L)

In a comprehensive in vitro study of 138 clinical and reference NTM strains, SPR719 demonstrated potent species-selective activity [1]. MIC90 values were: M. kansasii 0.125 mg/L, MAC 2 mg/L, and M. abscessus 8 mg/L [1]. This represents a 64-fold difference in potency between M. kansasii and M. abscessus [1]. In comparison, clarithromycin MIC90 was 0.5 mg/L for M. kansasii, 2 mg/L for MAC, and >16 mg/L for M. abscessus (intrinsic resistance) [1]. Rifampicin MIC90 was 0.25 mg/L for M. kansasii, 8 mg/L for MAC, and >32 mg/L for M. abscessus [1]. SPR719 activity against M. kansasii (MIC90 0.125 mg/L) is comparable to rifampicin (0.25 mg/L) and superior to clarithromycin (0.5 mg/L) [1].

NTM species MIC90 M. kansasii M. abscessus susceptibility

Phase 2a Trial: SPR720 Demonstrates Limited Bacteriostatic Activity with Dose-Dependent Hepatic Enzyme Elevations vs. Placebo

A randomized, double-blind, placebo-controlled Phase 2a trial evaluated SPR720 in 22 patients with nodular-bronchiectatic NTM-PD due to MAC [1]. For the primary efficacy endpoints (weekly sputum log₁₀ CFU/mL change and time to positivity), no difference was observed among treatment groups, with no dose response between SPR720 500 mg QD and 1000 mg QD over 56 days [1]. Mycobacterial suppression was maintained through Day 56, consistent with bacteriostatic activity [1]. Treatment-emergent adverse events were reported in 75% (6/8) placebo, 100% (7/7) SPR720 500 mg, and 90% (9/10) SPR720 1000 mg patients [1]. Dose-dependent, reversible hepatic enzyme elevations occurred in 11/17 (65%) SPR720-treated patients, including 3/17 (18%) who experienced Grade 3 toxicity [1]. In comparison, standard MAC therapy with clarithromycin-containing regimens reports hepatotoxicity rates of 10-25% but with different temporal patterns [2].

phase 2a MAC clinical trial hepatic safety bacteriostatic

SPR719/SPR720 Application Scenarios: Research and Preclinical/Clinical Use Cases Based on Quantitative Evidence


Combination Regimen Studies for SOC-Resistant MAC or M. abscessus Pulmonary Disease

Based on SPR719's retained full MIC activity (2 μg/mL for MAC, 4 μg/mL for M. abscessus) against isolates resistant to clarithromycin and amikacin [1], the compound is best applied in studies evaluating novel combination regimens for treatment-refractory NTM-PD. The lack of cross-resistance with SOC agents enables SPR720 to be added to failing regimens without concern for pre-existing resistance mechanisms [1]. In vivo murine data demonstrate that SPR720 combined with clarithromycin and ethambutol produced the largest reduction in MAC bacterial burden, while combination with clarithromycin showed synergy against M. abscessus [2].

M. kansasii Pulmonary Disease Studies Leveraging High SPR719 Potency

SPR719 demonstrates its most potent in vitro activity against M. kansasii (MIC90 0.125 mg/L), which is 2-fold more potent than clarithromycin (MIC90 0.5 mg/L) and comparable to rifampicin (MIC90 0.25 mg/L) [3]. This 64-fold greater potency relative to M. abscessus (MIC90 8 mg/L) positions M. kansasii as the NTM species most likely to benefit from SPR720 therapy [3]. Investigators should prioritize M. kansasii-focused protocols where high SPR719 potency translates to favorable PK/PD target attainment with lower dose requirements.

Intracellular NTM Infection Models Requiring High Alveolar Macrophage Drug Exposure

The unique intrapulmonary pharmacokinetic profile of SPR719—achieving 52.5-fold higher concentrations in alveolar macrophages than unbound plasma and 21.9-fold higher in epithelial lining fluid [4]—makes SPR720 an optimal tool for studies where intracellular mycobacterial killing is the primary endpoint. This high AM penetration exceeds published values for SOC macrolides [4]. Investigators using macrophage infection assays, hollow-fiber intracellular models, or murine aerosol challenge models should select SPR720 when demonstration of intracellular drug accumulation is mechanistically required.

Resistance Suppression Studies in M. abscessus Exploiting Ultra-Low Resistance Frequency

The spontaneous resistance frequency of M. abscessus to SPR719 at 4× MIC is <5 × 10⁻⁹ (undetectable), which is >1000-fold lower than the resistance frequency observed in M. avium (1.2 × 10⁻⁶) [5]. This species-specific resistance profile supports the use of SPR720 in M. abscessus studies where resistance emergence is a documented limitation of current SOC agents. Investigators studying M. abscessus pulmonary disease may design protocols with SPR720 monotherapy or dual combinations, whereas M. avium studies require robust combination strategies to suppress the higher baseline resistance frequency [5].

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